1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3O2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenyl ring attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
- (S)-1-(3-chloro-4-(trifluoromethoxy)phenyl)propan-1-amine
Uniqueness
1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical properties
Properties
Molecular Formula |
C10H8ClF3O2 |
---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
HORUKBRULYKRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.